(2,5-dioxopyrrolidin-1-yl) 4-[2-[2-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]amino]ethoxy]ethoxy]ethylamino]-4-oxobutanoate
Description
Chemical Identity and Nomenclature
Bis-polyethylene glycol 3-N-hydroxysuccinimide ester exists under multiple nomenclature systems, reflecting its complex structural characteristics and diverse applications across scientific disciplines. The compound's systematic International Union of Pure and Applied Chemistry name is (2,5-dioxopyrrolidin-1-yl) 4-[2-[2-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]amino]ethoxy]ethoxy]ethylamino]-4-oxobutanoate, which precisely describes its molecular architecture. The Chemical Abstracts Service has assigned this compound the registry number 1314378-16-9, providing a unique identifier for regulatory and commercial purposes.
Alternative nomenclature includes several commonly used synonyms that reflect different aspects of its chemical structure and functionality. The compound is frequently referenced as N-hydroxysuccinimide-polyethylene glycol 2-N-hydroxysuccinimide, emphasizing its dual N-hydroxysuccinimide ester groups. Additionally, the systematic name Propanoic acid, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-, 1,1'-bis(2,5-dioxo-1-pyrrolidinyl) ester provides an alternative description focusing on the propanoic acid derivative nature of the molecule. The more descriptive chemical name Bis(2,5-dioxopyrrolidin-1-yl) 3,3'-((oxybis(ethane-2,1-diyl))bis(oxy))dipropanoate offers insight into the compound's symmetrical structure and ester functionality.
The molecular formula C₁₈H₂₄N₂O₁₁ represents the precise atomic composition, indicating the presence of eighteen carbon atoms, twenty-four hydrogen atoms, two nitrogen atoms, and eleven oxygen atoms. This composition yields a molecular weight of 444.4 grams per mole, positioning the compound within an optimal size range for bioconjugation applications that balances reactivity with molecular accessibility. The compound's registration in multiple chemical databases, including its PubChem Compound Identifier 57673804, facilitates comprehensive literature searches and regulatory tracking across international research communities.
Structural Characteristics and Classification
The structural architecture of bis-polyethylene glycol 3-N-hydroxysuccinimide ester exemplifies sophisticated molecular design optimized for bioconjugation applications. The compound features a symmetrical configuration where two N-hydroxysuccinimide ester groups occupy terminal positions, connected through a central polyethylene glycol spacer comprising three ethylene glycol units. This arrangement creates a linear, flexible molecule with reactive termini capable of forming covalent bonds with primary amine groups present in proteins, peptides, and other biomolecules.
The N-hydroxysuccinimide ester groups represent the primary reactive centers of the molecule, each containing a succinimidyl ring structure that facilitates nucleophilic attack by primary amines. These ester groups undergo nucleophilic substitution reactions where the carbonyl carbon serves as the electrophilic center, enabling the formation of stable amide bonds while releasing N-hydroxysuccinimide as a leaving group. The symmetrical placement of these reactive groups enables the compound to function as a homobifunctional crosslinker, capable of simultaneously binding two separate amine-containing molecules or creating intramolecular crosslinks within proteins containing multiple accessible amine groups.
The polyethylene glycol spacer component provides several critical structural advantages that distinguish this compound from alternative crosslinking reagents. The three ethylene glycol units create a flexible linker with a defined length that maintains optimal spacing between conjugated molecules while preserving their individual functionalities. This polyethylene glycol backbone contributes significantly to the compound's enhanced water solubility compared to purely hydrocarbon-based crosslinkers, facilitating its use in aqueous biological systems. The ether linkages within the polyethylene glycol chain provide conformational flexibility through free rotation around carbon-oxygen bonds, allowing the molecule to adopt various conformations that optimize molecular interactions during bioconjugation reactions.
The compound's classification as a monodisperse polyethylene glycol derivative distinguishes it from polydisperse polyethylene glycol reagents that contain heterogeneous mixtures of different chain lengths. This monodisperse nature provides greater precision in experimental design and characterization of crosslinking applications, enabling researchers to achieve more reproducible results and better understand structure-activity relationships. The defined molecular weight and spacer arm length facilitate accurate stoichiometric calculations and optimization of reaction conditions for specific bioconjugation protocols.
Table 1: Structural Properties of Bis-Polyethylene Glycol 3-N-Hydroxysuccinimide Ester
Historical Development in Bioconjugation Chemistry
The historical development of bis-polyethylene glycol 3-N-hydroxysuccinimide ester as a bioconjugation reagent traces its origins to foundational advances in activated ester chemistry that emerged in the mid-twentieth century. N-hydroxysuccinimide esters were first introduced by Anderson and colleagues in 1963, representing a significant breakthrough in the development of amine-specific functional groups for bioconjugation applications. This pioneering work established the fundamental principles of N-hydroxysuccinimide ester reactivity and demonstrated their effectiveness in forming stable amide bonds with primary amines under mild reaction conditions.
The incorporation of polyethylene glycol spacers into bioconjugation reagents developed as a natural evolution from the growing understanding of polyethylene glycol's beneficial properties in biological systems. The use of polyethylene glycol in biological applications originated in the 1970s when researchers first conjugated polyethylene glycol to proteins to extend their circulation time and reduce immunogenicity. These early studies revealed that polyethylene glycol modification, known as pegylation, could dramatically improve the pharmacokinetic properties of therapeutic proteins while maintaining their biological activity.
The development of monodisperse polyethylene glycol linkers with defined molecular weights and terminal functionalities emerged in the 1990s, enabling more precise bioconjugation strategies compared to the polydisperse polyethylene glycol reagents that had been previously available. This advancement addressed the need for homogeneous compounds that could provide consistent results in bioconjugation experiments and facilitate better characterization of crosslinking applications. The evolution from simple homobifunctional spacers to sophisticated heterobifunctional, cleavable, and branched architectures demonstrated the field's progression toward increasingly specialized tools designed for specific applications.
The introduction of bis-polyethylene glycol 3-N-hydroxysuccinimide ester represents the convergence of these two major technological developments: the proven effectiveness of N-hydroxysuccinimide ester chemistry and the beneficial properties of polyethylene glycol spacers. The compound emerged as part of a broader trend toward developing crosslinking reagents that could overcome the limitations of purely hydrocarbon-based spacers, particularly their tendency to promote aggregation and their poor solubility in aqueous systems. The three ethylene glycol unit spacer length was selected to provide optimal spacing between conjugated molecules while maintaining the compound's solubility and handling characteristics.
The compound's development was further influenced by advances in protein structure studies and protein interaction analysis, where homobifunctional crosslinkers containing N-hydroxysuccinimide esters became essential tools for low-resolution three-dimensional studies of protein structure. Researchers recognized that accessible alpha-amine groups at the N-termini of proteins and peptides, as well as the epsilon-amine groups of lysine residues, could react with N-hydroxysuccinimide esters at physiological pH ranges to form covalent amide bonds. This understanding drove the development of specialized reagents like bis-polyethylene glycol 3-N-hydroxysuccinimide ester that could provide enhanced performance in these critical applications.
Significance in Biomolecular Research
Bis-polyethylene glycol 3-N-hydroxysuccinimide ester has achieved fundamental significance in biomolecular research through its ability to address multiple critical challenges in protein modification, crosslinking studies, and bioconjugation applications. The compound's unique combination of dual N-hydroxysuccinimide ester reactivity and polyethylene glycol spacing provides researchers with a versatile tool that bridges the gap between chemical modification requirements and biological system compatibility. This significance is particularly evident in applications requiring the formation of stable covalent bonds between biomolecules while maintaining their structural integrity and biological activity.
In protein crosslinking studies, the compound serves as an invaluable reagent for investigating protein-protein interactions and elucidating three-dimensional protein structures. The homobifunctional nature of the molecule enables researchers to capture transient protein interactions by forming covalent bonds between proteins that are in close proximity. The polyethylene glycol spacer provides sufficient flexibility to accommodate the natural conformational variations in protein complexes while maintaining a defined distance constraint that aids in structural interpretation. These applications have proven particularly valuable in studying multi-protein complexes where traditional analytical methods struggle to capture the dynamic nature of protein associations.
The compound's significance extends to the field of protein labeling and modification, where its ability to form stable amide bonds with primary amine groups has enabled sophisticated experimental approaches. Researchers have demonstrated selective protein N-terminal labeling strategies using N-hydroxysuccinimide esters, achieving high labeling yields with minimal non-specific modification. These selective labeling capabilities have facilitated mechanistic studies of important cellular proteins, including investigations of how post-translational modifications affect protein interactions and catalytic mechanisms. The use of distinct labeling groups for generating wild-type and mutant protein forms has enabled researchers to study complex cellular processes such as autoubiquitination mechanisms.
In bioconjugation applications, bis-polyethylene glycol 3-N-hydroxysuccinimide ester addresses several critical requirements that have made it indispensable for creating functional biomolecular conjugates. The polyethylene glycol spacer component enhances the water solubility of resulting conjugates, reducing the tendency for aggregation upon storage and decreasing immunogenic responses to the spacer itself. This improvement over purely hydrocarbon spacers has enabled the development of more stable and biocompatible conjugation products suitable for both research and therapeutic applications. The compound's defined molecular weight and spacer arm length provide greater precision in optimization and characterization of crosslinking applications compared to polydisperse alternatives.
The compound's impact on fluorescence-based research applications demonstrates its versatility across multiple experimental platforms. Researchers have successfully employed the compound in conjunction with fluorescent labels to create protein conjugates suitable for fluorescence resonance energy transfer studies and other advanced optical techniques. The defined spacing provided by the polyethylene glycol linker ensures optimal distance relationships for fluorescence energy transfer while the N-hydroxysuccinimide ester chemistry provides quantitative labeling efficiency. These applications have enabled detailed studies of protein conformational changes and binding interactions that would be difficult to achieve with other labeling strategies.
Table 2: Research Applications and Significance of Bis-Polyethylene Glycol 3-N-Hydroxysuccinimide Ester
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[2-[2-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]amino]ethoxy]ethoxy]ethylamino]-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O12/c27-15(1-7-21(33)37-25-17(29)3-4-18(25)30)23-9-11-35-13-14-36-12-10-24-16(28)2-8-22(34)38-26-19(31)5-6-20(26)32/h1-14H2,(H,23,27)(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNIYRUXBLQWRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC(=O)NCCOCCOCCNC(=O)CCC(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
186020-53-1 | |
| Record name | α-[2-[[4-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-1,4-dioxobutyl]amino]ethyl]-ω-[2-[[4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1,4-dioxobutyl]amino]ethoxy]poly(oxy-1,2-ethanediyl) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=186020-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
542.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O,O’-Bis[2-(N-Succinimidyl-succinylamino)ethyl]polyethylene glycol typically involves the reaction of polyethylene glycol with N-hydroxysuccinimide (NHS) and succinic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the NHS ester .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with stringent control over temperature, pH, and moisture levels. The process ensures high purity and yield, making the compound suitable for various applications in pharmaceuticals and biotechnology .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The primary reaction involves the substitution of the NHS ester with primary amines to form stable amide bonds.
Hydrolysis: In the presence of water, the NHS ester can hydrolyze, leading to the formation of the corresponding carboxylic acid.
Common Reagents and Conditions:
Reagents: N-hydroxysuccinimide, succinic anhydride, polyethylene glycol, primary amines.
Conditions: Anhydrous conditions, controlled temperature, and pH.
Major Products:
Amide Bonds: Formed through the reaction with primary amines.
Carboxylic Acids: Resulting from the hydrolysis of the NHS ester.
Scientific Research Applications
Chemistry:
Biology:
- Facilitates the conjugation of proteins and peptides, enhancing their stability and bioavailability .
Medicine:
Industry:
Mechanism of Action
The primary mechanism of action of O,O’-Bis[2-(N-Succinimidyl-succinylamino)ethyl]polyethylene glycol involves the formation of stable amide bonds with primary amines. This reaction occurs through the nucleophilic attack of the amine on the NHS ester, resulting in the release of N-hydroxysuccinimide and the formation of the amide bond . This mechanism is crucial for its applications in bioconjugation and drug delivery .
Comparison with Similar Compounds
- Polyethylene glycol, α,ω-Bis-NHS-PEG
- Di(N-succinimidyl) PEG-diacid
- PEG-bis(N-succinimidyl succinate)
Uniqueness: O,O’-Bis[2-(N-Succinimidyl-succinylamino)ethyl]polyethylene glycol stands out due to its bifunctional nature, allowing for the simultaneous conjugation of two different molecules. This property makes it highly versatile for various applications in chemistry, biology, and medicine .
Biological Activity
The compound (2,5-dioxopyrrolidin-1-yl) 4-[2-[2-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]amino]ethoxy]ethoxy]ethylamino]-4-oxobutanoate is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Pyrrolidine ring : Contributes to the compound's reactivity and interaction with biological targets.
- Dioxo groups : Impart significant chemical properties that may enhance its binding affinity to enzymes or receptors.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C20H30N4O8 |
| Molar Mass | 426.48 g/mol |
| CAS Number | 916753-62-3 |
Mechanisms of Biological Activity
Research indicates that compounds containing dioxopyrrolidine moieties often exhibit a range of biological activities, including:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : Exhibits activity against various bacterial strains, potentially through disruption of bacterial cell walls or inhibition of essential metabolic pathways.
- Enzyme Inhibition : The structure allows for interaction with specific enzymes, potentially acting as a competitive inhibitor.
Anticancer Studies
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of dioxopyrrolidine compounds exhibit significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
Antimicrobial Activity
In vitro assays have shown that (2,5-dioxopyrrolidin-1-yl) derivatives possess antimicrobial properties against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The compound's effectiveness was measured through Minimum Inhibitory Concentration (MIC) tests.
Case Studies
-
Cytotoxicity in Cancer Cells :
- Objective : To evaluate the cytotoxic effects on breast cancer cell lines (MCF-7).
- Method : Cells were treated with varying concentrations of the compound for 48 hours.
- Results : A dose-dependent decrease in cell viability was observed, with IC50 values indicating significant potency.
-
Antimicrobial Efficacy :
- Objective : To assess the antibacterial activity against clinical isolates.
- Method : Disk diffusion method was employed to determine the zone of inhibition.
- Results : The compound showed a notable zone of inhibition against E. coli, suggesting potential for further development as an antimicrobial agent.
Table 1: Cytotoxicity Results Against Cancer Cell Lines
| Cell Line | Concentration (µM) | Viability (%) | IC50 (µM) |
|---|---|---|---|
| MCF-7 | 0 | 100 | - |
| MCF-7 | 10 | 85 | |
| MCF-7 | 50 | 50 | 25 |
| MCF-7 | 100 | 20 |
Table 2: Antimicrobial Activity Results
| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 32 | 15 |
| Escherichia coli | 64 | 12 |
Q & A
Basic: What are the standard protocols for synthesizing this compound, and how do reaction conditions influence yield?
The synthesis involves multi-step reactions, typically starting with the activation of carboxylic acid groups using dioxopyrrolidinyl esters (e.g., for amide bond formation). Key steps include:
- Coupling reactions : Use of N-hydroxysuccinimide (NHS) esters to conjugate amino groups under mild, anhydrous conditions (e.g., DMF or DCM solvents, 0–5°C) .
- Protection/deprotection strategies : Temporary blocking of reactive sites (e.g., tert-butyloxycarbonyl [Boc] groups) to prevent side reactions .
- Purification : Chromatography (e.g., silica gel or HPLC) to isolate intermediates and final products.
Yield optimization requires precise stoichiometric ratios, inert atmospheres (argon/nitrogen), and monitoring via TLC or LC-MS .
Advanced: How can computational chemistry guide the optimization of reaction pathways for this compound?
State-of-the-art quantum chemical calculations (e.g., density functional theory [DFT]) predict transition states and intermediates, reducing trial-and-error experimentation. For example:
- Reaction path searches : Identify low-energy pathways for amide bond formation and ester hydrolysis .
- Solvent effects : Molecular dynamics simulations model solvent interactions to select optimal media (e.g., polar aprotic solvents for NHS ester stability) .
- Machine learning : Training datasets from analogous compounds (e.g., ) can predict reactivity trends and side-product formation .
Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR confirm structural integrity (e.g., pyrrolidinone ring protons at δ 2.5–3.5 ppm and ester carbonyls at δ 170–175 ppm) .
- Infrared (IR) Spectroscopy : Detect characteristic bands (e.g., C=O stretches at 1700–1750 cm⁻¹ for esters and amides) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
- HPLC/UPLC : Assess purity (>95% typically required for biological assays) .
Advanced: How can researchers resolve contradictions in experimental data (e.g., unexpected byproducts or low bioactivity)?
- Cross-validation : Combine multiple techniques (e.g., NMR with X-ray crystallography in ) to confirm stereochemistry and regioselectivity.
- Mechanistic studies : Isotope labeling (e.g., <sup>18</sup>O) traces hydrolysis pathways of NHS esters .
- Dose-response assays : Test bioactivity across concentrations to rule out solubility issues (e.g., PEG-like ethoxy chains in may enhance solubility) .
Basic: What are the compound’s key structural features relevant to drug delivery applications?
- PEG-like ethoxy repeats : Enhance aqueous solubility and reduce immunogenicity .
- Dioxopyrrolidinyl esters : Enable selective conjugation with primary amines (e.g., lysine residues in proteins) .
- Bifunctional design : Dual reactive sites allow for crosslinking or multi-component assembly .
Advanced: What methodologies assess the compound’s stability under physiological conditions?
- pH-dependent degradation studies : Monitor hydrolysis rates in buffers (pH 4–9) using UV-Vis or LC-MS .
- Thermogravimetric Analysis (TGA) : Evaluate thermal stability (critical for storage and lyophilization) .
- Circular Dichroism (CD) : Track conformational changes in bioconjugates under simulated biological conditions .
Basic: What are best practices for handling hygroscopicity or oxidative degradation during storage?
- Storage conditions : Argon-filled vials at –20°C, desiccated (silica gel) .
- Stabilizers : Add antioxidants (e.g., BHT) to ethanolic stock solutions .
- Quality control : Regular NMR checks to detect hydrolysis or dimerization .
Advanced: How can researchers analyze discrepancies between predicted and observed reactivity in functionalization reactions?
- Kinetic isotope effects (KIE) : Differentiate between nucleophilic vs. radical mechanisms .
- In situ monitoring : ReactIR or Raman spectroscopy tracks intermediate formation in real time .
- Competitive experiments : Compare reactivity with structurally similar substrates (e.g., ) to identify steric/electronic biases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
